6-tert-butyl-3-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-benzothiophene-2-carboxamide
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Overview
Description
6-tert-butyl-3-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-benzothiophene-2-carboxamide: is a synthetic organic compound with diverse applications. Its intricate structure combines various functional groups, making it interesting for both research and industry.
Preparation Methods
Synthetic Routes::
Condensation Reaction:
Amide Formation:
- Industrial-scale production typically involves multi-step synthesis, purification, and isolation.
- Precursor chemicals are commercially available, allowing efficient large-scale production.
Chemical Reactions Analysis
Reactions::
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group may yield the corresponding alcohol.
Substitution: The chlorine atom can be replaced by other nucleophiles (e.g., amines, thiols).
Amide Hydrolysis: Under acidic or basic conditions, the amide bond can hydrolyze to form the corresponding carboxylic acid and amine.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a suitable solvent.
Amide Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Scientific Research Applications
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure and potential biological activity.
Biological Studies: Investigated for interactions with enzymes, receptors, or cellular pathways.
Materials Science: Used in the design of functional materials (e.g., sensors, catalysts).
Pharmacology: May exhibit anti-inflammatory, antimicrobial, or anticancer properties.
Mechanism of Action
Target Identification: Researchers study its binding to specific proteins or receptors.
Pathways: It may modulate signaling pathways (e.g., MAPK, PI3K/Akt) or affect gene expression.
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C24H24ClN3O2S |
---|---|
Molecular Weight |
454.0 g/mol |
IUPAC Name |
6-tert-butyl-3-chloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C24H24ClN3O2S/c1-14-20(23(30)28(27(14)5)16-9-7-6-8-10-16)26-22(29)21-19(25)17-12-11-15(24(2,3)4)13-18(17)31-21/h6-13H,1-5H3,(H,26,29) |
InChI Key |
VUDFCNDXWHJABR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=C(C4=C(S3)C=C(C=C4)C(C)(C)C)Cl |
Origin of Product |
United States |
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